molecular formula C29H25NO2 B4954076 N-acetyl-N-(4-tritylphenyl)acetamide

N-acetyl-N-(4-tritylphenyl)acetamide

Cat. No.: B4954076
M. Wt: 419.5 g/mol
InChI Key: SHNDKPOQDINIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N-(4-tritylphenyl)acetamide, commonly known as TAP, is a chemical compound that has gained significant attention in the field of scientific research. TAP is a derivative of acetamide and is synthesized through a complex process.

Mechanism of Action

The exact mechanism of action of TAP is not fully understood. However, it has been suggested that TAP may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. TAP has also been shown to reduce the accumulation of beta-amyloid plaques in the brain by inhibiting the activity of beta-secretase enzymes.
Biochemical and Physiological Effects:
TAP has been shown to exhibit both biochemical and physiological effects. Biochemically, TAP has been shown to inhibit the activity of enzymes involved in cancer cell growth and the formation of beta-amyloid plaques in the brain. Physiologically, TAP has been shown to reduce the growth of cancer cells and the accumulation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAP is its potential use in the treatment of cancer and Alzheimer's disease. Additionally, TAP is relatively easy to synthesize and can be obtained in large quantities. However, TAP has some limitations for lab experiments. For example, TAP is not very soluble in water, which can make it difficult to administer in vivo. Additionally, TAP has not been extensively studied for its potential side effects.

Future Directions

There are several future directions for the study of TAP. One potential direction is the development of TAP-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of TAP and its potential side effects. Finally, TAP could be studied for its potential use in the treatment of other diseases, such as bacterial infections.
Conclusion:
In conclusion, TAP is a chemical compound that has gained significant attention in the field of scientific research. TAP has potential applications in the treatment of cancer and Alzheimer's disease and has been shown to exhibit both biochemical and physiological effects. While TAP has some limitations for lab experiments, it has several advantages, including its ease of synthesis and potential therapeutic benefits. Further studies are needed to fully understand the potential of TAP and its future applications in the field of medicine.

Synthesis Methods

The synthesis of TAP involves a series of chemical reactions that require precise conditions. The first step involves the reaction of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form chalcone. The chalcone is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-acetylchalcone. Finally, trityl chloride is added to N-acetylchalcone in the presence of a base such as triethylamine to form TAP.

Scientific Research Applications

TAP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. TAP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain. Additionally, TAP has been studied for its potential use in the treatment of bacterial infections.

Properties

IUPAC Name

N-acetyl-N-(4-tritylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2/c1-22(31)30(23(2)32)28-20-18-27(19-21-28)29(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDKPOQDINIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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